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molecular formula C11H9N3O B8812397 2-(Phenylamino)pyrimidine-4-carbaldehyde CAS No. 797793-40-9

2-(Phenylamino)pyrimidine-4-carbaldehyde

Cat. No. B8812397
M. Wt: 199.21 g/mol
InChI Key: BWZVIOINTAHEOA-UHFFFAOYSA-N
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Patent
US07579344B2

Procedure details

A mixture of 2-anilino-4-(dimethoxymethyl)pyrimidine (Method 2; 26.5 g, 0.108 mol) and 3M hydrochloric acid (108 ml, 0.324 mol) was stirred and heated at 50° C. for 18 hours. The reaction mixture was allowed to cool and the pH of the solution adjusted to 9 by careful addition of solid sodium carbonate. The mixture was extracted with EtOAc (5×100 ml). The combined extracts were washed with water (2×100 ml), dried (Na2SO4) and evaporated to give the title compound (16.2 g, 78%) as a brown solid. NMR: (CDCl3): 7.10 (t, 1H), 7.20 (d, 1H), 7.40 (t, 3H), 7.68 (d, 21), 8.64 (d, 1H), 9.90 (s, 1H), m/z 232 [MH+MeOH]+.
Name
2-anilino-4-(dimethoxymethyl)pyrimidine
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[N:13]=[C:12]([CH:14](OC)[O:15]C)[CH:11]=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.C(=O)([O-])[O-].[Na+].[Na+]>>[NH:1]([C:8]1[N:13]=[C:12]([CH:14]=[O:15])[CH:11]=[CH:10][N:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
2-anilino-4-(dimethoxymethyl)pyrimidine
Quantity
26.5 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=NC=CC(=N1)C(OC)OC
Name
Quantity
108 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (5×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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